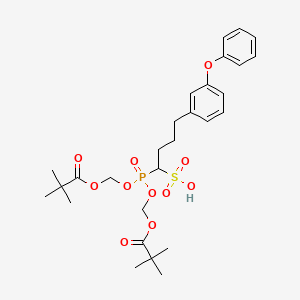

BMS-188494

Beschreibung

Eigenschaften

CAS-Nummer |

191866-32-7 |

|---|---|

Molekularformel |

C28H39O11PS |

Molekulargewicht |

614.6 g/mol |

IUPAC-Name |

1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |

InChI |

InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34) |

InChI-Schlüssel |

PMGZJNCIQHGNLT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-188494; BMS 188494; BMS188494; UNII-F4W2579G7P. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-188494

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-188494 is a prodrug that is metabolically converted to its active form, BMS-187745. This active compound is an inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, BMS-187745 effectively blocks the first committed step in cholesterol production. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the cholesterol biosynthesis pathway, available quantitative data on its inhibitory activity and pharmacokinetics, and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its pharmacological effect through its active metabolite, BMS-187745, which is a potent inhibitor of the enzyme farnesyl-diphosphate farnesyltransferase, commonly known as squalene synthase (SQS). Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is the first committed step in the biosynthesis of sterols, including cholesterol.

The inhibition of squalene synthase by BMS-187745 leads to a reduction in the endogenous synthesis of cholesterol. This targeted approach avoids the depletion of upstream isoprenoid intermediates, such as farnesol (B120207) and geranylgeraniol, which are essential for other cellular processes. The primary therapeutic application of this mechanism is in the management of hypercholesterolemia.

Signaling Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. BMS-187745 acts at a pivotal point in this pathway, as illustrated in the diagram below.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, BMS-187745.

In Vitro Inhibitory Activity

| Compound | Target | Assay System | Parameter | Value | Reference |

| BMS-187745 | Squalene Synthase | Rat Microsomal SQS | pIC50 | 5.16 | [1] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A pIC50 of 5.16 corresponds to an IC50 of approximately 6.9 µM.

Clinical Pharmacokinetics of this compound in Healthy Volunteers

A study in healthy male volunteers assessed the pharmacokinetics of BMS-187745 after oral administration of its prodrug, this compound.[2][3]

| Parameter | Dose of this compound | Value |

| Bioavailability (F) | 10 mg (as oral solution of prodrug) | 26.5% |

| Bioavailability (F) | 10 mg (as oral solution of parent drug) | 2.6% |

Clinical Pharmacodynamics of this compound in Healthy Volunteers

The pharmacodynamic effects of this compound were evaluated by measuring the urinary excretion of a farnesyl pyrophosphate metabolite (dioic acid).[2]

| Parameter | Value |

| Threshold Concentration (CT) | 3.9 µg/mL |

| IC50 | 4.1 µg/mL |

| Imax | 1.0 |

| kout | 0.47 hr⁻¹ |

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay (General Protocol)

While the specific protocol for determining the pIC50 of BMS-187745 is not detailed in the available literature, a general methodology for assessing squalene synthase inhibition in a cell-free system is as follows:

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against squalene synthase.

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[¹⁴C]-Farnesyl pyrophosphate (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., BMS-187745) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., phosphate (B84403) buffer with MgCl₂ and a reducing agent like DTT)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, NADPH, and varying concentrations of the test compound.

-

Enzyme Addition: Add a pre-determined amount of rat liver microsomes to each tube.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]-FPP to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong base like KOH).

-

Extraction of Squalene: Extract the radiolabeled squalene from the reaction mixture using an organic solvent (e.g., hexane).

-

Quantification: Transfer the organic phase containing the [¹⁴C]-squalene to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of squalene synthase activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Clinical Pharmacokinetic and Pharmacodynamic Study in Healthy Volunteers (Summary of Protocol)

The following is a summary of the likely protocol for the clinical study that generated the pharmacokinetic and pharmacodynamic data presented in section 2.[2][3]

Study Design:

-

A double-blind, placebo-controlled, parallel-group, ascending multiple-dose study.

Participants:

-

Healthy male volunteers.

Inclusion Criteria (Likely):

-

Age 18-45 years.

-

Body mass index (BMI) within a healthy range.

-

No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.

-

Willingness to provide written informed consent.

Exclusion Criteria (Likely):

-

History of significant cardiovascular, hepatic, renal, or gastrointestinal disease.

-

Use of any prescription or over-the-counter medications that could interfere with the study drug.

-

History of alcohol or drug abuse.

Dosing Regimen:

-

Participants were randomized to receive daily oral doses of this compound (e.g., 10 mg, 25 mg, 50 mg, 100 mg, or 200 mg) or placebo for a specified duration (e.g., 2 to 4 weeks).

Pharmacokinetic Assessments:

-

Serial blood samples were collected at pre-defined time points after drug administration.

-

Plasma concentrations of BMS-187745 were determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.

Pharmacodynamic Assessments:

-

Urine samples were collected over specified intervals.

-

The concentration of a farnesyl pyrophosphate metabolite (dioic acid) was measured in the urine as a biomarker of squalene synthase inhibition.

-

The relationship between plasma concentrations of BMS-187745 and the change in the urinary biomarker was modeled to determine pharmacodynamic parameters like IC50 and Imax.

Safety Assessments:

-

Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

Conclusion

This compound, through its active metabolite BMS-187745, is a targeted inhibitor of squalene synthase. This mechanism of action provides a direct means of reducing cholesterol biosynthesis. The available in vitro and clinical data demonstrate its inhibitory potency and pharmacological activity. Further research to elucidate the precise binding interactions with squalene synthase and the long-term clinical efficacy and safety of this compound would be of significant value to the field of lipid-lowering therapies.

References

- 1. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SQ-32709 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Discovery and Synthesis of BMS-188494: A Technical Overview of a Squalene Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug of the potent squalene (B77637) synthase inhibitor, BMS-187745. Developed by Bristol-Myers Squibb, this compound emerged from research programs targeting the cholesterol biosynthesis pathway as a therapeutic strategy for hypercholesterolemia. Squalene synthase represents a critical enzymatic step in this pathway, catalyzing the first committed step toward cholesterol formation. Inhibition of this enzyme offers a distinct mechanism of action compared to the widely used HMG-CoA reductase inhibitors (statins). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its active counterpart, BMS-187745.

Discovery and Rationale

The development of squalene synthase inhibitors was driven by the need for alternative lipid-lowering therapies. While statins are highly effective, they can be associated with side effects, and some patients do not achieve optimal cholesterol levels with statin treatment alone. By targeting a downstream enzyme in the cholesterol biosynthesis pathway, squalene synthase inhibitors were hypothesized to offer a more specific intervention with a potentially different side-effect profile.[1] BMS-187745 was identified as a potent inhibitor of squalene synthase, and its prodrug, this compound, was developed to enhance oral bioavailability.[1][2]

Mechanism of Action: The Squalene Synthase Pathway

Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This is a two-step reaction that represents a key regulatory point in the cholesterol biosynthesis pathway. By inhibiting squalene synthase, BMS-187745 prevents the formation of squalene and all subsequent sterol intermediates, ultimately leading to a reduction in de novo cholesterol synthesis.

Caption: The cholesterol biosynthesis pathway, highlighting the inhibition of squalene synthase by BMS-187745.

Chemical Synthesis

Biological Activity and Preclinical Data

BMS-187745 has been shown to be a potent inhibitor of squalene synthase. The following table summarizes the available quantitative data for BMS-187745.

| Parameter | Value | Species/System | Reference |

| pIC50 | 5.16 | Rat microsomal SQS | [3] |

Studies have also been conducted to evaluate the effects of BMS-187745 and its prodrug, this compound, in cellular assays. In one study, these compounds were used to investigate the role of cholesterol synthesis inhibition in myotoxicity in neonatal rat skeletal muscle cultures.[1]

Pharmacokinetics and Pharmacodynamics

A clinical study in healthy male volunteers was conducted to assess the pharmacokinetics and pharmacodynamics of BMS-187745 administered as its prodrug, this compound.[2]

Pharmacokinetics: this compound is designed to be absorbed orally and then converted to the active drug, BMS-187745. A study estimated the oral bioavailability of BMS-187745 to be significantly higher when administered as the prodrug this compound compared to the oral administration of the parent drug itself.[2] The mean bioavailability of BMS-187745 was 26.5% when given as an oral solution of its prodrug, this compound, versus 2.6% when given as an oral solution of the parent drug.[2]

Pharmacodynamics: The pharmacodynamic effect of BMS-187745 was assessed by measuring the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite (dioic acid). An indirect pharmacodynamic response model was developed to describe the relationship between drug concentration and the observed effect. The model included a threshold concentration (CT) below which no effect was observed. The estimated parameters from this model are presented in the table below.

| Parameter | Estimated Value | Unit |

| CT | 3.9 | µg/mL |

| kout | 0.47 | hr-1 |

| IC50 | 4.1 | µg/mL |

| Imax | 1.0 | - |

Data from a clinical study in healthy volunteers.[2]

Caption: A simplified logical flow of the indirect pharmacodynamic response model for BMS-187745.

Experimental Protocols

In Vitro Myotoxicity and Cholesterol Biosynthesis Assay

This protocol is based on the methodology described in the study by Flint et al. (1997).[1]

Objective: To assess the in vitro myotoxicity and the inhibition of cholesterol biosynthesis by squalene synthase inhibitors.

Cell Culture: Neonatal rat skeletal muscle cultures are used.

Endpoints Evaluated:

-

Protein Synthesis: Measured by the incorporation of [3H]leucine.

-

Total Cellular Protein: A measure of cell loss.

-

Membrane Integrity: Assessed by measuring intra- and extracellular lactate (B86563) dehydrogenase (LDH) activity.

-

Cholesterol Biosynthesis: Determined by the incorporation of [14C]acetate.

-

Morphology: Evaluated by microscopic examination of the cell cultures.

General Procedure:

-

Neonatal rat skeletal muscle cells are cultured in appropriate media.

-

The cells are exposed to various concentrations of the test compounds (e.g., BMS-187745, this compound) or control substances.

-

For protein synthesis, [3H]leucine is added to the culture medium, and its incorporation into cellular proteins is measured after a defined incubation period.

-

For cholesterol biosynthesis, [14C]acetate is added, and its incorporation into cholesterol is quantified.

-

At the end of the exposure period, cell lysates and culture media are collected for the measurement of total protein and LDH activity.

-

Cell morphology is observed and documented using microscopy.

Conclusion

This compound and its active form, BMS-187745, represent a significant research effort in the development of non-statin lipid-lowering agents. As a potent inhibitor of squalene synthase, BMS-187745 targets a key committed step in cholesterol biosynthesis. The development of the prodrug, this compound, addressed the need for improved oral bioavailability. The available preclinical and clinical data provide valuable insights into the pharmacological profile of this compound. Further research and disclosure of the initial discovery and detailed synthesis would provide a more complete understanding of this important therapeutic candidate. The development of this compound was ultimately discontinued, but the knowledge gained from its study contributes to the broader understanding of squalene synthase inhibition as a therapeutic strategy.[2]

References

An In-Depth Technical Guide to BMS-188494: A Squalene Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-188494 is a phosphonosulfonate prodrug that, upon oral administration, is converted to its active form, BMS-187745. This active metabolite is a potent and specific inhibitor of the enzyme squalene (B77637) synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this key enzymatic step, BMS-187745 effectively reduces the de novo synthesis of cholesterol. This mechanism of action presents a therapeutic target for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies. Squalene synthase inhibitors represent a distinct class of cholesterol-lowering agents that target a downstream step in the cholesterol biosynthesis pathway.

Squalene synthase is a critical enzyme that directs the flow of isoprenoid precursors exclusively towards sterol synthesis.[1][2] Inhibition of this enzyme is not expected to interfere with the synthesis of other essential non-sterol isoprenoids, such as ubiquinone and dolichol, a potential advantage over statins which act earlier in the pathway. This compound was developed as an oral prodrug of the active squalene synthase inhibitor, BMS-187745, to improve its bioavailability.

Mechanism of Action

This compound is readily absorbed and metabolized to BMS-187745. BMS-187745 acts as a competitive inhibitor of squalene synthase, binding to the enzyme's active site and preventing the binding of its natural substrate, farnesyl pyrophosphate (FPP). This blockade of FPP conversion to squalene leads to a reduction in the intracellular pool of cholesterol. The depletion of intracellular cholesterol is sensed by the cell, leading to a compensatory upregulation of the LDL receptor on the cell surface. This, in turn, enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL cholesterol levels.

References

An In-depth Technical Guide to BMS-188494: A Squalene Synthase Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug of the potent squalene (B77637) synthase inhibitor, BMS-187745. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. By inhibiting this enzyme, BMS-187745 effectively reduces the production of cholesterol, making it a target for the development of antihypercholesterolemic agents. This technical guide provides a comprehensive overview of the available information on the chemical structure, properties, and biological activity of this compound and its active metabolite.

Chemical Structure and Properties

While the exact chemical structure of this compound is not publicly available in the form of a 2D drawing or a SMILES string, some of its fundamental properties have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H39O11PS | [1] |

| Molecular Weight | 614.645 g/mol | [1] |

| CAS Number | 191866-32-7 | [1] |

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound is a prodrug that is converted in vivo to its active form, BMS-187745. BMS-187745 exerts its therapeutic effect by inhibiting the enzyme squalene synthase. This enzyme catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the precursor to all steroids.[2][3][4][5][6] Inhibition of this step in the cholesterol biosynthesis pathway leads to a reduction in endogenous cholesterol production.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by BMS-187745.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by BMS-187745.

Experimental Data and Protocols

Pharmacokinetics in Healthy Volunteers

A clinical study in healthy male volunteers investigated the pharmacokinetics of BMS-187745 after oral administration of its prodrug, this compound. The study was a double-blind, placebo-controlled, parallel-group, ascending, multiple-dose trial.[7]

Table 2: Pharmacokinetic Parameters of BMS-187745 after Oral Administration of this compound

| Parameter | Description | Value |

| CT | Threshold Concentration | 3.9 µg/mL |

| kout | First-order elimination rate constant | 0.47 hr⁻¹ |

| IC50 | Half-maximal inhibitory concentration | 4.1 µg/mL |

| Imax | Maximum inhibitory effect | 1.0 |

These parameters were estimated by fitting the plasma concentration-time data to an indirect pharmacodynamic response model.[7]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its metabolites are not extensively published. However, based on the available literature, the following general methodologies are relevant.

1. Quantification of BMS-187745 in Human Plasma (General Protocol)

A highly sensitive and selective method, such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), is typically employed for the quantification of drug candidates in biological matrices.

-

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

An internal standard (a structurally similar compound) is added to a known volume of plasma.

-

Proteins are precipitated by the addition of a solvent like acetonitrile (B52724).

-

The mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and may be further processed (e.g., evaporation and reconstitution in a suitable solvent) before injection into the HPLC system.[8][9][10][11]

-

-

HPLC-MS/MS Conditions:

-

HPLC Column: A reverse-phase column (e.g., C18) is commonly used for the separation of small molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (BMS-187745) and the internal standard are monitored for quantification.[8][9][10][11]

-

2. Pharmacodynamic Assessment: Urinary Dioic Acid Measurement (General Protocol)

The clinical study on this compound utilized the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite, referred to as "dioic acid," as a pharmacodynamic measure.[7] While the exact structure of this dioic acid is not specified, a general protocol for the analysis of organic acids in urine would involve the following steps:

-

Sample Collection and Preparation:

-

Urine samples are collected over a specified time period.

-

The samples are stored frozen until analysis.

-

Aliquots of urine are thawed and may be subjected to an extraction procedure (e.g., liquid-liquid extraction with an organic solvent) to isolate the organic acids.[12]

-

The extracted samples are then derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

-

GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra.

-

Synthesis

Detailed information on the synthesis of this compound is not publicly available. However, a key chiral intermediate required for its total chemical synthesis has been identified as (S)[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid diethyl ester.[7] This suggests a multi-step synthetic route involving the formation of this key building block.

Conclusion

This compound is a prodrug of the squalene synthase inhibitor BMS-187745, which showed potential as a cholesterol-lowering agent. While key physicochemical data and detailed experimental protocols are not widely available, the existing information provides a foundational understanding of its mechanism of action and pharmacokinetic/pharmacodynamic properties for researchers in the field of drug development. Further disclosure of its chemical structure and detailed synthetic and analytical procedures would be necessary for a complete technical assessment.

References

- 1. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol - Wikipedia [en.wikipedia.org]

- 6. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 7. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SQ-32709 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. scbt.com [scbt.com]

- 11. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Squalene Synthase Inhibitor BMS-188494: A Deep Dive into its Role in the Cholesterol Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug of the potent squalene (B77637) synthase inhibitor, BMS-187745. Squalene synthase (EC 2.5.1.21), also known as farnesyl-diphosphate farnesyltransferase, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By targeting this enzyme, this compound represents a strategic approach to lowering cholesterol levels, distinct from the mechanism of statins which inhibit HMG-CoA reductase, an earlier step in the pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound is converted in the body to its active form, BMS-187745, which competitively inhibits squalene synthase. This inhibition blocks the formation of squalene, a precursor to cholesterol, thereby reducing the endogenous synthesis of cholesterol.[1] A reduction in intracellular cholesterol levels is known to upregulate the expression of the LDL receptor on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. The inhibition of squalene synthase by BMS-187745 occurs downstream of the production of non-sterol isoprenoids, which are important for various cellular functions. This targeted inhibition is hypothesized to have a different side-effect profile compared to statins.

Quantitative Data

In Vitro Efficacy

| Compound | Target | Assay System | pIC50 | IC50 (nM) | Reference |

| RPR 107393 (and enantiomers) | Squalene Synthase | Rat liver microsomal | - | 0.6 - 0.9 | [2] |

Note: Data for the related squalene synthase inhibitor RPR 107393 is provided as a proxy for the in vitro potency of this class of compounds.

Preclinical Efficacy (In Vivo)

The following table summarizes the cholesterol-lowering effects of the squalene synthase inhibitor RPR 107393 in a relevant animal model, providing an indication of the potential efficacy of this compound.

| Animal Model | Compound | Dose | Duration | Effect on Plasma Cholesterol | Effect on LDL Cholesterol | Reference |

| Marmoset | RPR 107393 | 20 mg/kg b.i.d. | 1 week | 50% reduction | - | [2] |

| Marmoset | RPR 107393 (R enantiomer) | 20 mg/kg q.d. | 7 days | - | 50% reduction | [2] |

| Marmoset | RPR 107393 (S enantiomer) | 20 mg/kg q.d. | 7 days | - | 43% reduction | [2] |

| Rat | RPR 107393 | 30 mg/kg p.o. b.i.d. | 2 days | ≤ 51% reduction in total serum cholesterol | - | [2] |

Clinical Data (this compound)

A study in healthy male volunteers provides pharmacokinetic and pharmacodynamic insights.

| Study Population | Dose of this compound | Duration | Key Pharmacokinetic Findings | Pharmacodynamic Marker | Pharmacodynamic Results | Reference |

| 45 healthy male volunteers | 10 mg/day | 2 weeks | Dose-independent bioavailability (F). | Urinary excretion rate of farnesyl pyrophosphate metabolite (dioic acid). | No significant change at doses < 100 mg for 4 weeks. | [3] |

| 25, 50, 100, or 200 mg/day | 4 weeks | Similar absorption rate constant (ka) across most dose groups. | Pharmacodynamic model estimated IC50 = 4.1 µg/mL. | [3] |

Experimental Protocols

In Vitro Squalene Synthase Activity Assay (Microsomal)

This protocol is adapted from methods used to assess squalene synthase inhibitors.

Objective: To determine the inhibitory activity of a test compound (e.g., BMS-187745) on squalene synthase in a rat liver microsomal preparation.

Materials:

-

Rat liver microsomes

-

Test compound (BMS-187745)

-

[14C]-Farnesyl pyrophosphate (FPP)

-

NADPH

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Microsome Preparation: Prepare rat liver microsomes according to standard laboratory procedures.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the reaction mixture with the liver microsomes for a specified time at 37°C.

-

Initiation of Reaction: Start the reaction by adding [14C]-FPP to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extraction: Extract the lipid-soluble products (including [14C]-squalene) with an organic solvent (e.g., hexane).

-

Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Cholesterol Biosynthesis Assay in Cultured Cells

This protocol outlines a method to measure de novo cholesterol synthesis in cultured cells.[1][4]

Objective: To assess the effect of a test compound on the rate of cholesterol biosynthesis in a cell line (e.g., HepG2).

Materials:

-

Cultured cells (e.g., HepG2)

-

Cell culture medium

-

Test compound

-

[14C]-Acetate

-

Lysis buffer

-

Organic solvents (e.g., chloroform (B151607), methanol)

-

Thin-layer chromatography (TLC) plate

-

Phosphorimager or scintillation counter

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treatment: Treat the cells with the test compound at various concentrations for a specified period.

-

Radiolabeling: Add [14C]-acetate to the cell culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total lipids using a mixture of chloroform and methanol.

-

Separation of Lipids: Separate the different lipid species in the extract using thin-layer chromatography (TLC).

-

Quantification: Visualize and quantify the amount of [14C]-cholesterol on the TLC plate using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.

-

Data Analysis: Normalize the results to the total protein content of the cell lysate and calculate the percentage of inhibition of cholesterol biosynthesis.

Measurement of Plasma Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the quantitative analysis of cholesterol and other sterols in plasma.[5][6]

Objective: To accurately measure the concentration of cholesterol and its precursors in plasma samples from preclinical or clinical studies.

Materials:

-

Plasma samples

-

Internal standard (e.g., epicoprostanol (B1214048) or deuterated cholesterol)

-

Saponification reagent (e.g., ethanolic KOH)

-

Extraction solvent (e.g., hexane or cyclohexane)

-

Derivatization reagent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To a known volume of plasma, add the internal standard.

-

Saponification: Add the saponification reagent and heat the sample to hydrolyze cholesteryl esters to free cholesterol.

-

Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with the extraction solvent.

-

Derivatization: Evaporate the solvent and derivatize the sterols to make them more volatile for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The sterols are separated on the GC column and detected by the mass spectrometer.

-

Quantification: Identify and quantify the sterols based on their retention times and mass spectra, using the internal standard for calibration.

Conclusion

This compound, through its active metabolite BMS-187745, presents a targeted approach to inhibiting cholesterol biosynthesis by acting on squalene synthase. The available preclinical data on related compounds suggest a significant potential for lowering plasma and LDL cholesterol. While clinical data in hypercholesterolemic patients is not extensively published, the mechanism of action is well-established and offers a promising alternative or complementary therapy to existing lipid-lowering agents. The experimental protocols provided herein offer a framework for the continued investigation and characterization of squalene synthase inhibitors in the context of drug discovery and development.

References

- 1. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast and easy in vitro screening assay for cholesterol biosynthesis inhibitors in the post-squalene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Profile of BMS-188494: A Technical Guide to a Squalene Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug that undergoes in vivo conversion to its active form, BMS-187745. This active metabolite is a potent inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, BMS-187745 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a key precursor to cholesterol. This document provides a comprehensive overview of the in vitro studies conducted on this compound and its active form, BMS-187745, to elucidate its mechanism of action, potency, and safety profile at the cellular level.

Mechanism of Action

BMS-187745 exerts its pharmacological effect by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis. This inhibition leads to a reduction in the synthesis of squalene and, consequently, a decrease in the production of cholesterol.

Quantitative In Vitro Data

The in vitro activity of BMS-187745 has been characterized in enzymatic assays. The following table summarizes the available quantitative data.

| Compound | Assay Type | System | Parameter | Value |

| BMS-187745 | Squalene Synthase Inhibition | Rat Liver Microsomes | pIC50 | 5.16 |

| BMS-187745 | Squalene Synthase Inhibition | Rat Liver Microsomes | IC50 | ~6.9 µM |

In Vitro Toxicology Studies

The cytotoxic potential of this compound and its active metabolite, BMS-187745, has been evaluated in neonatal rat skeletal muscle cell cultures.

| Compound | Cell Line | Observation |

| This compound | Neonatal Rat Skeletal Muscle Cells | Induced irreversible, minimal cytotoxicity at close to maximum soluble concentrations.[1] |

| BMS-187745 | Neonatal Rat Skeletal Muscle Cells | Induced irreversible, minimal cytotoxicity at close to maximum soluble concentrations.[1] |

Experimental Protocols

Squalene Synthase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against squalene synthase using rat liver microsomes.

1. Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose).

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Assay Reaction Mixture:

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing necessary cofactors such as NADPH and MgCl2.

-

Add the test compound (e.g., BMS-187745) at various concentrations.

-

Pre-incubate the microsomes with the test compound for a specified time.

3. Initiation of Reaction:

-

Start the enzymatic reaction by adding the substrate, radiolabeled farnesyl pyrophosphate (e.g., [3H]FPP).

4. Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

5. Product Extraction and Analysis:

-

Extract the lipid-soluble products, including squalene, into the organic phase.

-

Separate the products using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled squalene formed using liquid scintillation counting.

6. Data Analysis:

-

Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Myotoxicity Assay in Neonatal Rat Skeletal Muscle Cells

This protocol is based on the study evaluating the myotoxicity of this compound and BMS-187745.[1]

1. Cell Culture:

-

Isolate primary skeletal muscle cells from neonatal rats.

-

Culture the cells in a suitable growth medium to allow for differentiation into myotubes.

2. Compound Treatment:

-

Expose the differentiated myotube cultures to various concentrations of this compound or BMS-187745.

3. Endpoint Evaluation:

-

Protein Synthesis: Measure the incorporation of [3H]leucine into cellular proteins.[1]

-

Cell Loss: Determine the total cellular protein content.[1]

-

Membrane Integrity: Measure the activity of intra- and extracellular lactate (B86563) dehydrogenase (LDH).[1]

-

Cholesterol Biosynthesis: Assess the incorporation of [14C]acetate into cholesterol.[1]

-

Morphology: Visually inspect the cells for any morphological changes using microscopy.[1]

4. Data Analysis:

-

Compare the results from the treated cells to those of vehicle-treated control cells to assess the cytotoxic effects of the compounds.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by BMS-187745.

Caption: Workflow for the In Vitro Myotoxicity Assay.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-188494 is a notable prodrug that, upon administration, is converted to its active form, BMS-187745. This active compound is a potent inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, BMS-187745 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a key precursor to cholesterol. This guide provides a comprehensive overview of this compound and its related compounds, detailing their mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation.

Introduction: The Role of Squalene Synthase in Cholesterol Biosynthesis

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the mevalonate (B85504) pathway. Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced to squalene.[1] The strategic position of SQS in this pathway makes it an attractive target for the development of cholesterol-lowering therapies. Inhibition of SQS is anticipated to offer a more specific intervention with potentially fewer side effects compared to upstream inhibitors like statins, which affect the synthesis of other essential isoprenoid molecules.[2]

This compound and BMS-187745: A Prodrug and its Active Inhibitor

This compound was developed as a prodrug to improve the oral bioavailability of its active form, BMS-187745.[3] BMS-187745 is a potent inhibitor of squalene synthase, belonging to the class of α-phosphonosulfonic acids.[4] The chemical structures of both compounds are presented below.

This compound: (Structure not publicly available in detail) - A prodrug ester of BMS-187745.

BMS-187745: An α-phosphonosulfonate derivative.

Quantitative Data: Inhibitory Potency of BMS-187745 and its Enantiomers

The inhibitory activity of squalene synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). For BMS-187745, the stereochemistry at the α-carbon bearing the phosphonate (B1237965) and sulfonate groups is critical for its biological activity. The (S)-enantiomer of BMS-187745 is significantly more potent than the (R)-enantiomer, highlighting a specific chiral recognition by the squalene synthase enzyme.[5]

| Compound | Enantiomer | Target Enzyme | IC50 (nM)[5] |

| BMS-187745 | (S) | Rat Microsomal Squalene Synthase | 68 |

| BMS-187745 | (R) | Rat Microsomal Squalene Synthase | 1120 |

Signaling Pathway and Mechanism of Action

BMS-187745 exerts its cholesterol-lowering effect by directly inhibiting squalene synthase. This inhibition blocks the synthesis of squalene and, consequently, the downstream production of cholesterol. The accumulation of the substrate, farnesyl pyrophosphate, may lead to its conversion to other metabolites, such as dioic acid, which can be measured in urine as a pharmacodynamic marker of target engagement.[6]

Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic properties.

Squalene Synthase Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the activity of squalene synthase.

Objective: To determine the IC50 value of a test compound against squalene synthase.

Materials:

-

Microsomal fraction containing squalene synthase (e.g., from rat liver).

-

[³H]-Farnesyl pyrophosphate (FPP) as the substrate.

-

NADPH as a cofactor.

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂, NaF, and dithiothreitol).

-

Test compounds (e.g., BMS-187745) dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the microsomal enzyme preparation.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding [³H]-FPP.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

-

Extract the lipid-soluble products, including [³H]-squalene.

-

Quantify the amount of [³H]-squalene formed using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Cholesterol Biosynthesis Assay

This assay assesses the ability of a compound to inhibit cholesterol synthesis in a cellular context.[7]

Objective: To measure the inhibition of de novo cholesterol synthesis in a cell line (e.g., HepG2).

Materials:

-

Human hepatoma cell line (HepG2).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

-

[¹⁴C]-Acetate as a radiolabeled precursor.

-

Test compounds.

-

Lysis buffer.

-

Solvents for lipid extraction (e.g., hexane/isopropanol).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Phosphorimager or scintillation counter.

Procedure:

-

Culture HepG2 cells in multi-well plates until they reach a suitable confluency.

-

Pre-incubate the cells with the test compound at various concentrations for a specified time.

-

Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for the synthesis of radiolabeled cholesterol.

-

Wash the cells and lyse them.

-

Extract the total lipids from the cell lysate.

-

Separate the different lipid species, including cholesterol, using TLC.

-

Visualize and quantify the amount of [¹⁴C]-cholesterol using a phosphorimager or by scraping the corresponding band and using a scintillation counter.

-

Determine the IC50 value for the inhibition of cholesterol synthesis.

Experimental Workflow

The development and evaluation of novel squalene synthase inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Structure-Activity Relationships (SAR)

While a comprehensive SAR table for a wide range of this compound analogs is not publicly available, the significant difference in potency between the (S) and (R) enantiomers of BMS-187745 provides a key insight. The 16-fold higher potency of the (S)-enantiomer suggests that the spatial arrangement of the phosphonate and sulfonate groups is crucial for optimal binding to the active site of squalene synthase.[5] This indicates that the enzyme's binding pocket has a specific stereochemical preference, likely involving distinct interactions with the two acidic moieties. Further SAR studies would typically involve modifications to the linker between the acidic head group and the lipophilic tail, as well as variations in the lipophilic tail itself, to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound and its active form, BMS-187745, represent a significant advancement in the development of squalene synthase inhibitors for the management of hypercholesterolemia. The high potency and stereospecificity of BMS-187745 underscore the potential of targeting this key enzyme. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of novel and improved squalene synthase inhibitors. Further exploration of the structure-activity relationships within this class of compounds will be instrumental in designing the next generation of cholesterol-lowering therapies.

References

- 1. scbt.com [scbt.com]

- 2. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SQ-32709 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. alpha-Phosphonosulfonic acids: potent and selective inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification for BMS-188494: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug that is metabolically converted to its active form, BMS-187745. This technical guide provides a comprehensive overview of the target identification and characterization of this compound, focusing on its mechanism of action as a potent inhibitor of cholesterol biosynthesis. The primary target of the active metabolite, BMS-187745, is farnesyl-diphosphate farnesyltransferase, more commonly known as squalene (B77637) synthase. This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway, making it an attractive target for hypercholesterolemia therapies. This document details the quantitative data associated with its inhibitory activity, outlines relevant experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of the active form of this compound, BMS-187745, has been quantified against its target, squalene synthase. The following table summarizes the available in vitro efficacy data.

| Compound | Target | Assay System | Parameter | Value | Reference |

| BMS-187745 | Squalene Synthase | Rat microsomal SQS | pIC50 | 5.16 | [1] |

| BMS-187745 | Squalene Synthase | Healthy Volunteers (in vivo) | IC50 | 4.1 µg/mL | [1] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Core Target: Squalene Synthase

BMS-187745 acts as a competitive inhibitor of squalene synthase (EC 2.5.1.21). This enzyme is a key player in the mevalonate (B85504) pathway, responsible for the catalytic conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate (PSPP) and its subsequent reduction to squalene. This is the first committed step toward cholesterol biosynthesis.[2] Inhibition of squalene synthase by BMS-187745 leads to a reduction in the de novo synthesis of cholesterol.

Signaling Pathway: Cholesterol Biosynthesis and its Regulation

The activity of squalene synthase is intricately linked to the cellular cholesterol homeostasis, which is primarily regulated by the Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis and uptake, including the gene for squalene synthase (FDFT1).[3][4] By inhibiting squalene synthase, BMS-187745 disrupts this pathway, leading to a decrease in cholesterol production.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

BMS-188494: A Technical Review of a Squalene Synthase Inhibitor

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is the prodrug of BMS-187745, a potent inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. Developed by Bristol-Myers Squibb, this compound represents a therapeutic strategy for hypercholesterolemia by targeting a key step in cholesterol production. This technical guide provides a comprehensive review of the literature on this compound and its active form, BMS-187745, focusing on its history, mechanism of action, and preclinical and clinical findings.

History and Discovery

This compound emerged from the broader research and development efforts in the late 20th century to find alternatives to HMG-CoA reductase inhibitors (statins) for managing hypercholesterolemia. The rationale was to target a more downstream and committed step in the cholesterol biosynthesis pathway, potentially avoiding some of the side effects associated with statins. Bristol-Myers Squibb was a key player in the exploration of squalene synthase inhibitors. The development of this compound as a prodrug was a strategic approach to improve the oral bioavailability of the active compound, BMS-187745.

Mechanism of Action

This compound is readily converted in the body to its active form, BMS-187745. This active metabolite inhibits the enzyme squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] By blocking this step, BMS-187745 effectively reduces the de novo synthesis of cholesterol.[1]

A significant consequence of squalene synthase inhibition is the accumulation of FPP. This accumulation leads to an increased formation and urinary excretion of FPP metabolites, such as dioic acids.[2][3] The measurement of these metabolites has been used as a pharmacodynamic marker of squalene synthase inhibition in clinical studies.[2]

Signaling Pathway

Caption: Inhibition of Squalene Synthase by BMS-187745 in the Cholesterol Biosynthesis Pathway.

Preclinical and Clinical Data

Pharmacokinetics in Healthy Volunteers

A double-blind, placebo-controlled, ascending multiple-dose study was conducted in 45 healthy male volunteers to evaluate the pharmacokinetics and pharmacodynamics of BMS-187745 administered as its prodrug, this compound.[2] Participants received daily oral doses of 10 mg for two weeks, or 25, 50, 100, or 200 mg for four weeks.[2]

| Parameter | Value | Reference |

| Bioavailability (F) | Similar across all dose levels | [2] |

| Absorption Rate Constant (ka) | Similar across all dose groups (except for a slightly higher value in the 50 mg group) | [2] |

Pharmacodynamics in Healthy Volunteers

The pharmacodynamic effect was assessed by measuring the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite (dioic acid).[2] An indirect pharmacodynamic response model was used to describe the effect.[2]

| Parameter | Value | Unit | Reference |

| Threshold Concentration (CT) | 3.9 | µg/mL | [2] |

| Elimination Rate Constant (kout) | 0.47 | hr⁻¹ | [2] |

| In vivo IC50 | 4.1 | µg/mL | [2] |

| Maximum Inhibitory Effect (Imax) | 1.0 | - | [2] |

Note: The IC50 value presented here is from an in vivo pharmacodynamic model and represents the concentration of BMS-187745 in plasma that produces 50% of the maximum inhibition of the pharmacodynamic marker.

In Vitro Myotoxicity Studies

An in vitro study was conducted to compare the myotoxic potential of squalene synthase inhibitors (BMS-187745 and this compound) with HMG-CoA reductase inhibitors.[1] The study used neonatal rat skeletal muscle cultures.[1]

| Endpoint | Squalene Synthase Inhibitors (BMS-187745/BMS-188494) | HMG-CoA Reductase Inhibitors | Reference |

| Myotoxicity | Minimal and irreversible cytotoxicity only at near-maximum soluble concentrations | Reversible inhibition of protein synthesis and loss of myotubes | [1] |

| Effect on Cholesterol Synthesis | Inhibition | Inhibition | [1] |

These results suggest that the myotoxicity associated with HMG-CoA reductase inhibitors is likely due to the depletion of metabolites other than squalene, and that inhibiting cholesterol synthesis at the level of squalene synthase does not induce the same myotoxic effects in vitro.[1]

Experimental Protocols

Clinical Trial in Healthy Volunteers: Pharmacokinetic and Pharmacodynamic Assessment

-

Study Design: A double-blind, placebo-controlled, parallel-group, ascending, multiple-dose study in 45 healthy male volunteers.[2]

-

Dosing: Daily oral doses of this compound at 10 mg for 2 weeks, or 25, 50, 100, or 200 mg for 4 weeks.[2]

-

Pharmacokinetic Analysis: Plasma concentrations of BMS-187745 were measured over time. The absorption rate constant (ka) and bioavailability (F) were estimated by fitting the concentration-time data to a biexponential function with a first-order absorption rate.[2]

-

Pharmacodynamic Analysis: The urinary excretion rate of a farnesyl pyrophosphate metabolite (dioic acid) was measured as a pharmacodynamic marker.[2] An indirect pharmacodynamic response model with a threshold concentration was used to analyze the data.[2]

Caption: Workflow for the Clinical Pharmacokinetic and Pharmacodynamic Study of this compound.

In Vitro Myotoxicity Assay

-

Cell Culture: Neonatal rat skeletal muscle cultures were used.[1]

-

Treatment: Cells were exposed to BMS-187745 and its prodrug this compound.[1]

-

Endpoints:

-

Protein Synthesis: Measured by the incorporation of [³H]leucine.[1]

-

Membrane Integrity: Assessed by measuring intra- and extracellular lactate (B86563) dehydrogenase (LDH) activity.[1]

-

Cholesterol Biosynthesis: Determined by the incorporation of [¹⁴C]acetate.[1]

-

Morphology: Cellular morphology was visually assessed.[1]

-

Caption: Experimental Workflow for the In Vitro Myotoxicity Assessment of this compound.

Conclusion

This compound, as a prodrug of the squalene synthase inhibitor BMS-187745, represents a targeted approach to lowering cholesterol by inhibiting a key, committed step in its biosynthesis. Clinical data in healthy volunteers have demonstrated its pharmacokinetic and pharmacodynamic profile, establishing proof of mechanism. Furthermore, preclinical in vitro studies suggest a favorable myotoxicity profile compared to HMG-CoA reductase inhibitors. While the development of many squalene synthase inhibitors was discontinued (B1498344) for various reasons, the study of compounds like this compound has provided valuable insights into the biology of cholesterol metabolism and the potential for alternative therapeutic strategies for hypercholesterolemia. Further research in this area could build upon these foundational studies to develop novel and safer lipid-lowering agents.

References

- 1. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Massive production of farnesol-derived dicarboxylic acids in mice treated with the squalene synthase inhibitor zaragozic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TGF-β Receptor I Kinase Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer progression and fibrosis. In the canonical pathway, TGF-β ligand binding to the type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] This activation of TβRI kinase initiates downstream signaling through the phosphorylation of SMAD2 and SMAD3.[2][3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3]

Small molecule inhibitors targeting the ATP-binding site of the TβRI kinase are invaluable tools for studying TGF-β signaling and hold significant therapeutic promise. Due to the limited public information available for BMS-188494, this document provides a detailed experimental protocol using well-characterized and widely used TβRI inhibitors, such as SB-431542 and Galunisertib (B1674415) (LY2157299) , as representative examples. These protocols are intended to serve as a comprehensive guide for investigating the effects of TβRI inhibitors in in vitro cell culture experiments.

Mechanism of Action

TGF-β Receptor I (TβRI/ALK5) inhibitors are small molecules that act as competitive inhibitors of the ATP-binding site within the kinase domain of ALK5.[4] By preventing ATP binding, these inhibitors block the autophosphorylation and activation of ALK5, thereby inhibiting the subsequent phosphorylation of downstream signaling mediators, SMAD2 and SMAD3.[5][6] This effectively abrogates the canonical TGF-β signaling cascade. Some inhibitors may also show activity against other highly related ALK family members, such as ALK4 and ALK7.[7][8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative TβRI inhibitors.

Table 1: In Vitro Inhibitory Activity of SB-431542

| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |

| ALK5 | Kinase Assay | Recombinant Human ALK5 | 94 | [7] |

| ALK4 | Kinase Assay | Recombinant Human ALK4 | 140 | [8] |

| TGF-β-induced Collagen Iα1 mRNA | Gene Expression | A498 cells | 60 | [7] |

| TGF-β-induced PAI-1 mRNA | Gene Expression | A498 cells | 50 | [7] |

| TGF-β-induced Fibronectin Protein | Protein Expression | A498 cells | 22 | [7] |

Table 2: In Vitro Inhibitory Activity of Galunisertib (LY2157299)

| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |

| TGFβRI (ALK5) | Kinase Autophosphorylation Assay | Recombinant Human ALK5 (T204D) | 51 | [9] |

| TGFβRI (ALK5) | Kinase Binding Assay | Recombinant Human ALK5 | 56 | [10] |

| TGF-β-stimulated p3TP-Lux Reporter | Reporter Gene Assay | Mv1Lu cells | 251 | [9] |

| TGF-β-stimulated Proliferation | Proliferation Assay | NIH3T3 fibroblasts | 396 | [9] |

| TGF-β-induced pSMAD2 | Phosphorylation Assay | Mv1Lu cells | 176 | [9] |

| Cell Proliferation | MTT Assay | Ovarian Cancer & CAF cells | 100,000 - 400,000 | [6] |

Table 3: In Vitro Inhibitory Activity of RepSox

| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |

| ALK5 | Autophosphorylation Assay | Recombinant ALK5 | 4 | [11][12][13][14] |

| ALK5 | Binding Assay | HepG2 cells | 23 | [12][13][15] |

| TGF-β Cellular Assay | Cellular Assay | HepG2 cells | 18 | [15] |

Experimental Protocols

General Cell Culture and Reagent Preparation

-

Cell Lines: Select appropriate cell lines based on the research question. Many cancer cell lines (e.g., A549 lung carcinoma, PANC-1 pancreatic cancer, various glioma cell lines) and fibroblast cell lines (e.g., NIH-3T3) are responsive to TGF-β.[5][7][9]

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the TβRI inhibitor in dimethyl sulfoxide (B87167) (DMSO).[7] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is typically ≤ 0.1% to minimize solvent toxicity.

Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of TβRI inhibitors on cell viability and proliferation.

Materials:

-

Selected cell line

-

96-well clear or opaque-walled microplates

-

Complete cell culture medium

-

TβRI inhibitor stock solution (e.g., SB-431542 or Galunisertib)

-

Recombinant Human TGF-β1 (optional, to assess inhibition of TGF-β-induced effects)

-

MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for vehicle control)

-

Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.

-

Cell Attachment: Incubate the plate overnight at 37°C to allow cells to attach.

-

Treatment:

-

Prepare serial dilutions of the TβRI inhibitor in the complete culture medium.

-

(Optional) If assessing the inhibition of TGF-β-induced effects, prepare media with and without a fixed concentration of TGF-β1 (e.g., 5 ng/mL).[16]

-

Aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control (DMSO).

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]

-

Assay Measurement:

-

For MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.[1]

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot for Phospho-SMAD2/3

This protocol assesses the direct inhibitory effect of TβRI inhibitors on the phosphorylation of SMAD2 and SMAD3.

Materials:

-

Selected cell line

-

6-well plates

-

Complete cell culture medium

-

TβRI inhibitor stock solution

-

Recombinant Human TGF-β1

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3, anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow them to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours or overnight, if necessary, to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the TβRI inhibitor or vehicle control for 1-2 hours.[6]

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[6] Include an unstimulated control.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2/3) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

(Optional) The membrane can be stripped and re-probed with antibodies for total SMAD2/3 and a loading control to ensure equal protein loading.

-

Visualizations

Caption: Canonical TGF-β signaling pathway and the point of inhibition by TβRI kinase inhibitors.

Caption: General experimental workflow for evaluating TβRI inhibitors in cell culture.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. stemcell.com [stemcell.com]

- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. rndsystems.com [rndsystems.com]

- 14. RepSox | C17H13N5 | CID 449054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. stemcell.com [stemcell.com]

- 16. oncotarget.com [oncotarget.com]

Application Notes and Protocols for the Use of Small Molecule PD-1/PD-L1 Inhibitors (BMS-1/BMS-202) in Animal Models

Disclaimer: No public information is available for a compound specifically designated "BMS-188494". The following application notes and protocols are based on publicly available data for closely related and well-documented Bristol Myers Squibb (BMS) small molecule inhibitors of the PD-1/PD-L1 pathway, namely BMS-1 and BMS-202. These protocols and data should serve as a guide and may require optimization for specific experimental contexts.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and preventing autoimmune responses.[1] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction.[1][2][3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore anti-tumor immunity.[4][5] This document provides detailed protocols and data for the use of representative BMS small molecule PD-1/PD-L1 inhibitors in preclinical animal models.

Mechanism of Action

BMS small molecule inhibitors, such as BMS-202, function by binding to PD-L1 and inducing its dimerization. This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T cells. By blocking this interaction, the inhibitory signal to the T cell is removed, leading to the restoration of T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[4][6]

Signaling Pathway Diagram

Caption: PD-1/PD-L1 signaling pathway and inhibition by BMS small molecules.

Data Presentation

In Vitro Activity of BMS PD-1/PD-L1 Inhibitors

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| BMS-202 | Proliferation | SCC-3 (PD-L1 positive) | 15 µM | [4][6] |

| Proliferation | Jurkat (anti-CD3 activated) | 10 µM | [4][6] | |

| BMS-1001 | PD-1/PD-L1 Interaction | - | EC50 of 253 nM | [7] |

| Cytotoxicity | Modified CHO-K1 | EC50 of 33.4 µM | [8] | |

| BMS-1166 | PD-1/PD-L1 Interaction | - | IC50 of 1.4 nM | [9][10] |

| Cytotoxicity | Modified CHO-K1 | EC50 of 40.5 µM | [8] |

In Vivo Efficacy of BMS-202 in a Mouse Lung Carcinoma Model[5]

| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (mg) | Tumor Growth Inhibition (%) | Increase in CD3+CD8+ T cells (%) |

| Control | - | 609 ± 41.5 | - | 6.8 |

| BMS-202 | 30 | 371.88 ± 47.5 | 39.0 | Not specified |

| BMS-202 | 60 | Not specified | 50.1 | 26.2 |

Note: The study also reported a significant increase in pro-inflammatory cytokines (IFN-γ and TNF-α) and increased apoptosis rates in tumor cells with BMS-202 treatment.

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the antitumor efficacy of a BMS small molecule PD-1/PD-L1 inhibitor in a syngeneic mouse model.

1. Animal Model and Cell Line

-

Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

-

Tumor Cells: Syngeneic tumor cell lines such as CMT167 (lung carcinoma), MC38 (colon adenocarcinoma), or B16-F10 (melanoma) are suitable. If the inhibitor is specific to human PD-L1, use cell lines engineered to express human PD-L1 or utilize humanized PD-L1 knock-in mouse models.[11]

2. Tumor Cell Implantation

-

Culture tumor cells under standard conditions to logarithmic growth phase.

-

Harvest and resuspend cells in sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[11]

3. Inhibitor Formulation and Administration

-